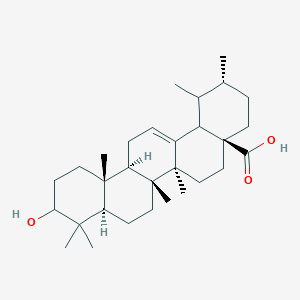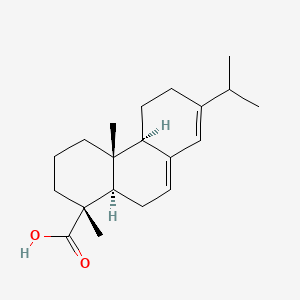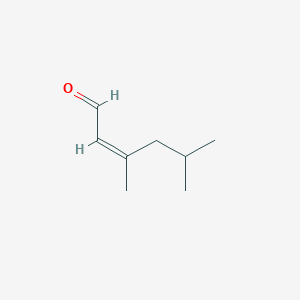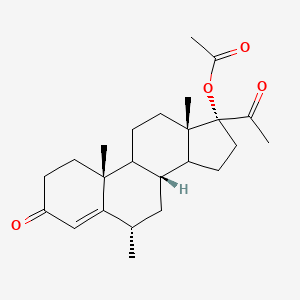![molecular formula C10H12N4O3 B7781777 9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7781777.png)
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Overview
Description
. It is a fundamental building block of nucleic acids, playing a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the glycosylation of guanine with a protected ribose derivative. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions .
Industrial Production Methods
Industrial production of guanosine involves fermentation processes using microorganisms such as Escherichia coli, which are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Guanosine undergoes several types of chemical reactions, including:
Oxidation: Guanosine can be oxidized to form xanthosine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Guanosine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or halogenated compounds.
Major Products
Oxidation: Xanthosine is a major product of the oxidation of guanosine.
Substitution: Various substituted guanosine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleoside analogs.
Biology: Guanosine plays a role in signal transduction pathways and is involved in the regulation of various cellular processes.
Medicine: It is used in the development of antiviral drugs, such as acyclovir and ribavirin, which are used to treat viral infections.
Industry: Guanosine is used in the production of flavor enhancers and as a nutritional supplement.
Mechanism of Action
Guanosine exerts its effects primarily through its incorporation into nucleic acids. It pairs with cytosine in DNA and RNA, playing a crucial role in the storage and transmission of genetic information. Additionally, guanosine derivatives can act as signaling molecules, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Another nucleoside that pairs with thymine in DNA and uracil in RNA.
Cytidine: Pairs with guanine in DNA and RNA.
Thymidine: Pairs with adenine in DNA.
Uniqueness
Guanosine is unique due to its specific pairing with cytosine and its involvement in various signaling pathways. Its derivatives, such as cyclic guanosine monophosphate (cGMP), play critical roles in cellular signaling and regulation .
Properties
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVVICBKDXVGW-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2NC=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7781699.png)

![(1S,2S,9R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B7781735.png)
![(1S,7R)-3-(2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7781742.png)
![(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B7781744.png)
![1H-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B7781748.png)

![4-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]benzene-1,2-diol](/img/structure/B7781758.png)
![2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B7781763.png)
![(1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B7781764.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol](/img/structure/B7781771.png)


![N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B7781792.png)
